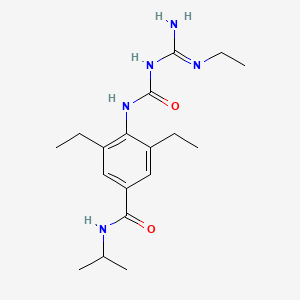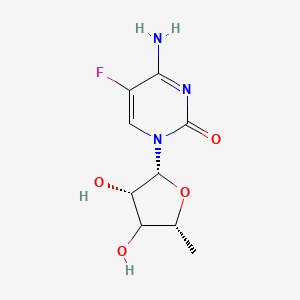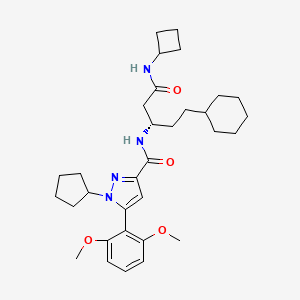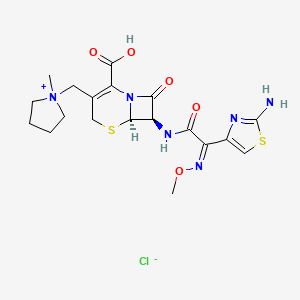
Cefepime (chloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cefepime (chloride) is a fourth-generation cephalosporin antibiotic developed in 1994. It is widely used to treat severe infections caused by Gram-positive and Gram-negative bacteria, including pneumonia, urinary tract infections, and skin infections . Cefepime is known for its high stability against beta-lactamases, making it effective against multi-resistant microorganisms such as Pseudomonas aeruginosa .
准备方法
Synthetic Routes and Reaction Conditions: Cefepime is synthesized through a multi-step process involving the acylation of 7-aminocephalosporanic acid (7-ACA) with a side chain that includes a methoxyimino group and an aminothiazole ring. The key steps include:
Acylation: The 7-ACA is acylated with a suitable acylating agent to introduce the desired side chain.
Cyclization: The intermediate undergoes cyclization to form the beta-lactam ring.
Purification: The final product is purified through crystallization or chromatography to obtain cefepime in its pure form.
Industrial Production Methods: Industrial production of cefepime involves large-scale fermentation and chemical synthesis. The process is optimized for high yield and purity, ensuring that the antibiotic meets stringent quality standards. The production involves:
Fermentation: Production of the core cephalosporin structure through microbial fermentation.
Chemical Modification: Introduction of the side chains through chemical reactions.
Purification and Formulation: The final product is purified and formulated into injectable forms for clinical use.
化学反应分析
Types of Reactions: Cefepime undergoes various chemical reactions, including:
Hydrolysis: The beta-lactam ring can be hydrolyzed by beta-lactamases, leading to the inactivation of the antibiotic.
Oxidation: Cefepime can undergo oxidation under certain conditions, affecting its stability.
Substitution: The aminothiazole ring can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Catalyzed by beta-lactamases or acidic conditions.
Oxidation: Occurs in the presence of oxidizing agents such as hydrogen peroxide.
Substitution: Involves nucleophiles like amines or thiols under mild conditions.
Major Products:
Hydrolysis Products: Inactive metabolites resulting from the opening of the beta-lactam ring.
Oxidation Products: Oxidized derivatives that may have reduced antibacterial activity.
Substitution Products: Modified cefepime molecules with altered side chains.
科学研究应用
Cefepime is extensively used in scientific research due to its broad-spectrum antibacterial activity. Its applications include:
Chemistry: Studying the stability and reactivity of beta-lactam antibiotics.
Biology: Investigating the mechanisms of bacterial resistance and the role of beta-lactamases.
Medicine: Developing new therapeutic strategies for treating multi-resistant bacterial infections.
Industry: Formulating new antibiotic combinations and improving drug delivery systems
作用机制
Cefepime exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are enzymes involved in the final stages of peptidoglycan synthesis. This binding inhibits the cross-linking of peptidoglycan chains, leading to the weakening and eventual lysis of the bacterial cell wall . The high stability of cefepime against beta-lactamases enhances its effectiveness against resistant bacteria .
相似化合物的比较
Ceftazidime: A third-generation cephalosporin with activity against Gram-negative bacteria.
Cefotaxime: Another third-generation cephalosporin with a broad spectrum of activity.
Piperacillin/Tazobactam: A combination antibiotic with extended-spectrum activity.
Cefepime’s unique properties make it a valuable antibiotic in the fight against resistant bacterial infections.
属性
分子式 |
C19H25ClN6O5S2 |
|---|---|
分子量 |
517.0 g/mol |
IUPAC 名称 |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride |
InChI |
InChI=1S/C19H24N6O5S2.ClH/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11;/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29);1H/b23-12-;/t13-,17-;/m1./s1 |
InChI 键 |
MMRINLZOZVAPDZ-LSGRDSQZSA-N |
手性 SMILES |
C[N+]1(CCCC1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)O.[Cl-] |
规范 SMILES |
C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



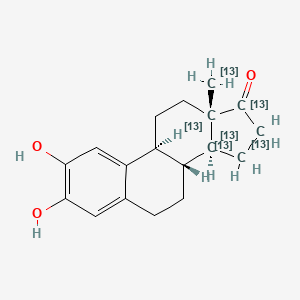
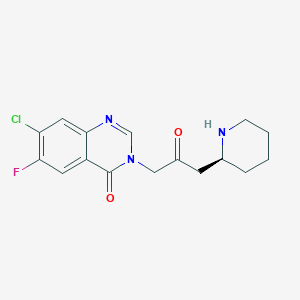
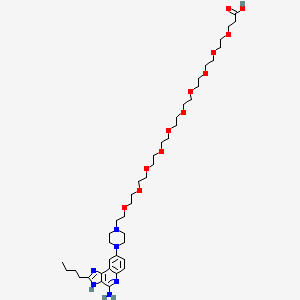
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-hydroxypropyl] nonadecanoate](/img/structure/B12407718.png)
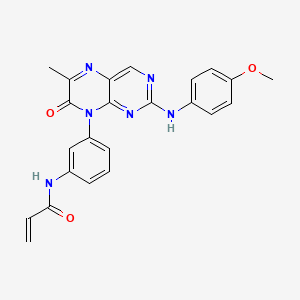
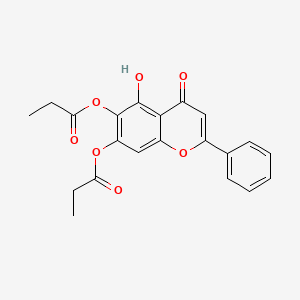
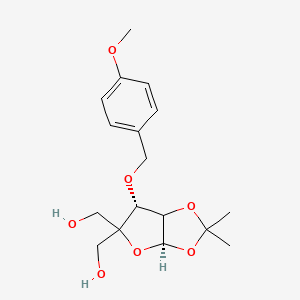
![1-hydroxy-1-[[(5'S)-5'-hydroxy-2',5',7'-trimethyl-4'-oxospiro[cyclopropane-1,6'-indene]-1'-yl]methyl]urea](/img/structure/B12407739.png)


